molecular formula C14H20N4O4 B13584971 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid

6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid

Cat. No.: B13584971
M. Wt: 308.33 g/mol
InChI Key: OAQLZTZRDMKOML-UHFFFAOYSA-N
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Description

6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid typically involves multiple steps. One common method involves the reaction of 4-(tert-butoxycarbonyl)piperazine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the development of probes for studying biological processes.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active piperazine and pyridazine moieties, which then interact with their targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid is unique due to the presence of both the piperazine and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridazine-3-carboxylic acid

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-8-6-17(7-9-18)11-5-4-10(12(19)20)15-16-11/h4-5H,6-9H2,1-3H3,(H,19,20)

InChI Key

OAQLZTZRDMKOML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(=O)O

Origin of Product

United States

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